1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
1-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a pyrimido-triazinone derivative characterized by a bicyclic core fused with a triazine ring. Key structural features include:
- 2-Hydroxyethyl at position 3, improving aqueous solubility and metabolic stability.
- 7,8-Dimethyl groups, which may influence steric interactions and molecular conformation.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-5-6-16(13(2)9-12)21-10-20(7-8-23)11-22-17(24)14(3)15(4)19-18(21)22/h5-6,9,23H,7-8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLUDXPRVPRXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801107718 | |
| Record name | 1-(2,4-Dimethylphenyl)-1,2,3,4-tetrahydro-3-(2-hydroxyethyl)-7,8-dimethyl-6H-pyrimido[1,2-a]-1,3,5-triazin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801107718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158573-75-1 | |
| Record name | 1-(2,4-Dimethylphenyl)-1,2,3,4-tetrahydro-3-(2-hydroxyethyl)-7,8-dimethyl-6H-pyrimido[1,2-a]-1,3,5-triazin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158573-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dimethylphenyl)-1,2,3,4-tetrahydro-3-(2-hydroxyethyl)-7,8-dimethyl-6H-pyrimido[1,2-a]-1,3,5-triazin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801107718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a synthetic derivative with potential biological applications. Its complex structure suggests a variety of interactions with biological systems that merit detailed investigation. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C18H24N4O2
- Molecular Weight : 328.4 g/mol
- IUPAC Name : 1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
Biological Activity Overview
The biological activity of the compound has been explored in various contexts including its antimicrobial properties, potential as an anti-inflammatory agent, and effects on cellular pathways.
Antimicrobial Activity
Research indicates that similar compounds in the pyrimidine and triazine classes exhibit significant antimicrobial effects. For instance:
- A study demonstrated that derivatives with similar structural motifs showed activity against bacteria such as Escherichia coli and Staphylococcus aureus using agar diffusion methods .
- The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity:
- In vitro studies have shown that related triazine derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
- These findings suggest that the compound may modulate inflammatory responses through inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Case Studies and Research Findings
Several studies have provided insights into the biological effects of this compound and its analogs:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against multiple pathogens with IC50 values indicating effective concentrations. |
| Study 2 | Identified potential as a glycogen synthase kinase 3 (GSK-3) inhibitor which is relevant for diabetes and neurodegenerative diseases. |
| Study 3 | Explored structure-activity relationships leading to the identification of potent anti-inflammatory agents based on similar chemical frameworks. |
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as a pharmaceutical agent. Its structural components suggest it may exhibit biological activity that can be harnessed for therapeutic purposes.
Case Studies:
- Anticancer Activity : Preliminary studies have indicated that derivatives of pyrimidine and triazine compounds possess anticancer properties. Research has shown that similar compounds can inhibit tumor growth by interfering with cellular processes such as DNA replication and apoptosis.
- Antimicrobial Properties : The presence of the triazine moiety is associated with antimicrobial activity. Studies suggest that compounds with this structure can inhibit the growth of various bacteria and fungi.
Materials Science
The compound's unique chemical structure allows for applications in materials science, particularly in the development of UV absorbers and stabilizers.
Case Studies:
- UV Absorption : Research indicates that triazine derivatives are effective UV absorbers in polymers. This application is crucial for enhancing the stability and longevity of materials exposed to sunlight.
- Polymer Additives : The compound can be utilized as an additive in plastics to improve their resistance to degradation caused by UV light exposure.
Biochemical Research
The compound is also relevant in biochemical studies due to its ability to interact with biological molecules.
Case Studies:
- Enzyme Inhibition Studies : The compound's structural features suggest it may act as an inhibitor for specific enzymes involved in metabolic pathways. This property is being explored for potential therapeutic interventions.
- Receptor Binding Studies : Investigations into how this compound interacts with various receptors could provide insights into its potential use as a drug candidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Modifications
Table 1: Substituent Variations in Pyrimido-Triazinone Derivatives
Key Observations :
- Hydroxyethyl vs. Dimethylaminoethyl (Target vs. ): The hydroxyethyl group in the target compound may confer better solubility, while the dimethylaminoethyl group in could enhance basicity and membrane permeability.
- Methoxy vs. Methylphenyl Substitutions (Target vs.
Key Observations :
- The target compound’s hydroxyethyl group likely improves solubility compared to analogs with bulky or lipophilic substituents (e.g., thiophene in or nitrophenyl in ).
- Melting Points : Analogous compounds (e.g., ) with aromatic/heterocyclic substituents exhibit higher melting points (>200°C), suggesting crystalline stability.
Table 3: Bioactivity and Computational Similarity Metrics
Key Observations :
- Antibacterial Activity : Thioxo derivatives in exhibit potent antibacterial effects, but the target compound’s hydroxyethyl group may reduce efficacy due to altered electron distribution.
- Molecular Fingerprints : The target compound may share >50% similarity with kinase inhibitors in databases like ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
